N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an indoline, a triazole, a pyridazine, and a benzamide. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the triazole group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively stable and resistant to degradation .Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a family of fused and non-fused 1,2,4-triazole derivatives, known for their potential in various biological applications. A study by Özil et al. (2015) involved the microwave-promoted synthesis of these derivatives, highlighting their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Antiproliferative Activity
The antiproliferative properties of triazolo[4,3-b]pyridazin derivatives have been explored in various studies. For instance, Ilić et al. (2011) synthesized a library of these derivatives and tested them for their ability to inhibit the proliferation of endothelial and tumor cells, shedding light on their potential in cancer therapy (Ilić et al., 2011).
Antioxidant Ability
Shakir et al. (2017) focused on the antioxidant ability of new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin derivatives. The study revealed that certain compounds showcased significant antioxidant capabilities, surpassing even ascorbic acid in some assays (Shakir et al., 2017).
Antibacterial Activity
In the realm of antibacterial research, compounds like 2-(substituted alkyl/aryl)-5-(substituted) -N- [3-(pyridin-4-yl)methyl]- 1Hindol-3-amino- [1,2,4] triazolo [3,4-b] [1,3,4] thiadiazoles have been synthesized and demonstrated potent antibacterial activity, as explored by Singh et al. (2010) (Singh et al., 2010).
Anticancer Agents
Another significant application is in the development of anticancer agents. Abdelhamid et al. (2016) synthesized derivatives such as 2-(3-(1H-Indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-substituted-5-(substituted diazenyl)thiazoles and evaluated their antitumor activity against the MCF-7 human breast carcinoma cell line, finding some compounds with moderate to high activity (Abdelhamid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-34-19-8-6-18(7-9-19)25(33)26-14-12-22-28-27-21-10-11-23(29-31(21)22)35-16-24(32)30-15-13-17-4-2-3-5-20(17)30/h2-11H,12-16H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGVKLPAYAFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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